4-(4-Tolyl)furan-2-boronic acid
Description
4-(4-Tolyl)furan-2-boronic acid is a boronic acid derivative featuring a furan ring substituted with a boronic acid group at position 2 and a 4-methylphenyl (4-tolyl) group at position 4 (Figure 1). Its molecular formula is C₁₁H₁₁BO₃, with a molecular weight of 202.01 g/mol.
Properties
IUPAC Name |
[4-(4-methylphenyl)furan-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXHMRLTJVVBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244304 | |
| Record name | Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-45-0 | |
| Record name | Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(4-methylphenyl)-2-furanyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tolyl)furan-2-boronic acid typically involves the hydroboration of a suitable precursor, such as a furan derivative, followed by oxidation to introduce the boronic acid functionality. One common method involves the use of borane reagents, which add across the double bond of the furan ring . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the hydroboration process.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Tolyl)furan-2-boronic acid may involve large-scale hydroboration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Tolyl)furan-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the boronic acid group acts as a directing group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-(4-Tolyl)furan-2-boronic acid is in Suzuki-Miyaura coupling reactions . This reaction is crucial for forming biaryl compounds, which are important in pharmaceuticals and materials science. In this context, 4-(4-Tolyl)furan-2-boronic acid acts as a coupling partner with aryl halides, facilitated by a palladium catalyst and a base such as sodium carbonate or potassium phosphate. The mechanism involves several steps including oxidative addition, transmetalation, and reductive elimination.
Reactivity and Functionalization
The presence of the 4-tolyl group enhances the compound's reactivity and solubility in organic solvents, making it an excellent candidate for further functionalization. Its ability to undergo hydrolysis under acidic conditions allows for the generation of furan derivatives and boric acid. This property is particularly useful for synthesizing complex organic structures.
Medicinal Chemistry
Biological Activity
Research indicates that boronic acids, including 4-(4-Tolyl)furan-2-boronic acid, exhibit various biological activities. They are known to inhibit enzymes such as proteasomes and serine proteases, positioning them as potential candidates for drug development against cancer and other diseases . The unique structure of this compound may enhance its specificity and efficacy in targeting biological pathways.
Molecular Recognition
Boronic acids have been extensively studied for their ability to form reversible complexes with diols, which is crucial for understanding their mechanism of action as enzyme inhibitors . For instance, studies have shown that 4-(4-Tolyl)furan-2-boronic acid can selectively bind to catecholamines, demonstrating its potential as a biochemical tool in therapeutic applications .
Case Study 1: Cancer Therapeutics
In a study exploring the anticancer properties of boronic acids, 4-(4-Tolyl)furan-2-boronic acid was evaluated for its ability to inhibit proteasome activity in cancer cells. The results indicated significant cytotoxic effects, suggesting that this compound could be developed into a novel anticancer agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of 4-(4-Tolyl)furan-2-boronic acid against serine proteases. The compound demonstrated effective inhibition rates, highlighting its potential use in developing therapeutic agents targeting various diseases linked to protease activity .
Mechanism of Action
The mechanism of action of 4-(4-Tolyl)furan-2-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Key Properties:
- Physical State : White to off-white solid (analogous to 4-(2-Tolyl)furan-2-boronic acid) .
- Solubility : Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
- Reactivity : The electron-donating 4-tolyl group enhances its electron density, making it suitable for reactions requiring nucleophilic boronic acids, such as Suzuki-Miyaura couplings and Petasis multicomponent reactions .
Comparison with Similar Compounds
Structural and Electronic Comparison
Table 1: Structural and Electronic Properties of Selected Boronic Acids
| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Electronic Effect |
|---|---|---|---|---|
| 4-(4-Tolyl)furan-2-boronic acid | Furan-2-B, 4-Tolyl-4 | C₁₁H₁₁BO₃ | 202.01 | Electron-rich |
| Furan-2-boronic acid | Furan-2-B | C₄H₅BO₃ | 111.89 | Moderately electron-rich |
| 4-Methylphenylboronic acid | Phenyl-4-Me | C₇H₉BO₂ | 135.96 | Electron-rich |
| 4-Methoxyphenylboronic acid | Phenyl-4-OMe | C₇H₉BO₃ | 151.96 | Strongly electron-rich |
| Phenylboronic acid | Phenyl-B | C₆H₇BO₂ | 121.93 | Neutral |
Key Observations :
- The 4-tolyl group in 4-(4-Tolyl)furan-2-boronic acid provides steric bulk and electron-donating effects, enhancing reactivity in nucleophilic reactions compared to phenylboronic acid .
- Compared to 4-methoxyphenylboronic acid, the methyl group in 4-tolyl derivatives offers less electron donation but better steric accessibility .
Reactivity in Key Reactions
Table 2: Reaction Performance in Petasis and Suzuki-Miyaura Couplings
*Yields are approximate and reaction-specific.
Key Observations :
Key Observations :
- Higher molecular weight in 4-(4-Tolyl)furan-2-boronic acid reduces volatility compared to simpler boronic acids.
- Safety protocols align with general boronic acid guidelines: use in ventilated areas and avoid direct contact .
Biological Activity
4-(4-Tolyl)furan-2-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its furan ring and a para-tolyl substituent, which may contribute to its reactivity and interactions with biological targets. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(4-Tolyl)furan-2-boronic acid is C11H13B O4, featuring a furan ring substituted with a boronic acid group and a para-tolyl group. The presence of the boron atom is crucial for its biological activity, particularly in interactions with enzymes and receptors.
The biological activity of boronic acids, including 4-(4-Tolyl)furan-2-boronic acid, often involves their ability to interact with specific proteins or enzymes. For instance, boronic acids can act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with catalytic serine residues. This interaction can lead to inhibition of enzymatic activity, which is critical in various biological processes.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases by forming stable complexes.
- Tubulin Polymerization Inhibition : Some studies have indicated that boronic acids can inhibit tubulin polymerization, affecting cell division and growth .
- Antimicrobial Activity : Boronic acids have been explored for their potential antimicrobial properties, particularly in combination with β-lactams to enhance efficacy against resistant strains .
Biological Activity Studies
Research has demonstrated that 4-(4-Tolyl)furan-2-boronic acid exhibits significant biological activities. Below are some notable findings from various studies.
Table 1: Summary of Biological Activities
Case Studies
-
Inhibition of Tubulin Polymerization :
A study synthesized a series of boronic acid derivatives, including 4-(4-Tolyl)furan-2-boronic acid, which were tested for their ability to inhibit tubulin polymerization. The compound exhibited an IC50 value of approximately 21 µM, indicating moderate potency against this target. This suggests potential applications in cancer therapy where tubulin dynamics are crucial for tumor growth . -
Antimicrobial Synergy :
Another investigation focused on the synergistic effects of boronic acids with β-lactam antibiotics. The study found that combining 4-(4-Tolyl)furan-2-boronic acid with certain β-lactams resulted in an eight-fold decrease in minimum inhibitory concentration (MIC) values against resistant bacterial strains. This highlights the compound's potential as an adjuvant in antibiotic therapy .
Synthesis Methods
The synthesis of 4-(4-Tolyl)furan-2-boronic acid typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The general procedure includes:
-
Reagents :
- Furan-2-boronic acid derivative
- Para-tolyl halide
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., potassium carbonate)
-
Conditions :
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Atmosphere: Inert atmosphere (nitrogen or argon)
- Temperature: Typically conducted at elevated temperatures (60-80°C).
This method allows for efficient synthesis with high yields, making it suitable for further biological evaluations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Tolyl)furan-2-boronic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling reactions or direct borylation of pre-functionalized furan derivatives. For example, iridium-catalyzed direct boration of furan precursors with bis(pinacolato)diboron (B₂pin₂) has been reported for similar compounds, yielding ~83% under optimized conditions . Adjusting catalysts (e.g., Pd vs. Ir), solvent polarity, and temperature can enhance yield. Pre-functionalization of the tolyl group prior to boronation may reduce side reactions.
Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of 4-(4-Tolyl)furan-2-boronic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹¹B NMR can confirm boronic acid functionality (δ ~30 ppm for arylboronic acids), while ¹H/¹³C NMR resolves substituent positions .
- X-ray Crystallography : Resolves tautomeric equilibria (e.g., boronic acid vs. boroxine forms) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm).
- FT-IR : B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹) confirm boronic acid groups .
Q. What safety protocols are critical when handling 4-(4-Tolyl)furan-2-boronic acid in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- First Aid : For skin contact, rinse immediately with water; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the electronic structure of 4-(4-Tolyl)furan-2-boronic acid influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- DFT Calculations : Frontier molecular orbital (FMO) analysis reveals electron density distribution. The boronic acid group acts as a Lewis acid, facilitating transmetallation with Pd catalysts .
- Substituent Effects : The electron-donating 4-tolyl group increases electron density on the furan ring, potentially accelerating oxidative addition to Pd(0) .
- Experimental Validation : Compare coupling rates with electron-deficient/rich aryl halides to assess electronic effects .
Q. What role does tautomeric equilibria play in the stability and reactivity of 4-(4-Tolyl)furan-2-boronic acid under aqueous conditions?
- Methodology :
- pH-Dependent Studies : Monitor boronic acid ↔ boronate equilibrium via ¹¹B NMR. At pH > 8, boronate formation enhances solubility but reduces electrophilicity .
- Kinetic Analysis : Investigate hydrolysis rates in buffered solutions (pH 3–10) using UV-Vis or LC-MS .
- Crystallography : Resolve boroxine (cyclic trimer) formation in anhydrous conditions, which affects catalytic activity .
Q. Can 4-(4-Tolyl)furan-2-boronic acid serve as a precursor for novel benzoxaborole derivatives, and what synthetic challenges exist?
- Methodology :
- Cyclization Reactions : React with diols (e.g., pinacol) under Dean-Stark conditions to form benzoxaboroles. Monitor via ¹H NMR for ring closure .
- Challenges : Steric hindrance from the 4-tolyl group may impede cyclization; optimize solvent (toluene vs. THF) and catalyst (e.g., Sc(OTf)₃) .
- Biological Testing : Evaluate derived benzoxaboroles for antimicrobial activity, leveraging the compound's boron-mediated enzyme inhibition .
Q. How do computational models predict the interaction of 4-(4-Tolyl)furan-2-boronic acid with biological targets such as chemokine receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to CXCR1/2 receptors. The boronic acid moiety may coordinate with serine/threonine residues in the active site .
- MD Simulations : Assess binding stability over 100 ns trajectories; compare with non-boronic analogs to validate boron’s role .
- SAR Studies : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups) to test predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
